molecular formula C15H16N4O4S2 B2790091 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421584-60-2

7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2790091
CAS No.: 1421584-60-2
M. Wt: 380.44
InChI Key: ZIXPTCIDMBUBKD-UHFFFAOYSA-N
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Description

7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4O4S2 and its molecular weight is 380.44. The purity is usually 95%.
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Biological Activity

The compound 7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a member of a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be characterized by the following molecular formula:

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 378.43 g/mol

This compound features a thiazine ring fused with a pyrimidine structure and a sulfonamide group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives containing the sulfonamide moiety showed potent activity against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.

Anticancer Activity

The compound has shown promise in cancer research:

  • Case Study: A derivative was tested against prostate cancer cells and exhibited an IC₅₀ value in the low micromolar range (0.7 to 1.0 μM), indicating significant cytotoxicity. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .
CompoundCell LineIC₅₀ (μM)
Derivative AProstate Cancer0.7 - 1.0
Derivative BMelanoma1.8 - 2.6

Anti-inflammatory Activity

The anti-inflammatory properties have also been explored:

  • Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide group plays a crucial role in inhibiting enzymes such as carbonic anhydrase (CA), which is involved in various physiological processes including pH regulation and fluid secretion.
  • Tubulin Polymerization Inhibition: As observed in anticancer studies, the compound interferes with microtubule dynamics by preventing polymerization, thereby halting cell division.
  • Antioxidant Activity: Some derivatives have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

  • Villemagne et al. (2020) explored fragment-based drug design leading to new oxadiazole compounds with potent EthR inhibitors.
  • Parikh et al. (2020) reported on substituted oxadiazoles showing significant anti-tuberculosis activity with MIC values as low as 0.25 µg/mL against resistant strains .

Properties

IUPAC Name

7-methyl-6-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-9-6-17-15-19(14(9)21)7-10(8-24-15)13(20)18-11-2-4-12(5-3-11)25(16,22)23/h2-6,10H,7-8H2,1H3,(H,18,20)(H2,16,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPTCIDMBUBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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